molecular formula C9H17NO2 B2744084 N-Boc-(+/-)-3-aminobutene CAS No. 267668-37-1

N-Boc-(+/-)-3-aminobutene

Cat. No. B2744084
CAS RN: 267668-37-1
M. Wt: 171.24
InChI Key: KIFRIUDSLUQLOC-UHFFFAOYSA-N
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Description

N-Boc protected amines are a class of compounds where an amine function is protected by a tert-butyl carbamate (Boc) group . This protection is pivotal in the synthesis of multifunctional targets, especially when amino functions are involved .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Chemical Reactions Analysis

Boc-protected amines are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .


Physical And Chemical Properties Analysis

Boc-protected amines are stable under a variety of conditions. They are stable towards most nucleophiles and bases .

Scientific Research Applications

Catalyst for N-tert-Butoxycarbonylation

N-Boc-protected amino acids are pivotal in peptide synthesis due to their resistance to racemization. A study demonstrated the use of a commercially available heteropoly acid, H3PW12O40, as an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines. This process is crucial for preparing N-Boc derivatives chemoselectively in excellent yields, which are essential in Merrifield’s solid phase peptide synthesis due to their stability to catalytic hydrogenation and resistance towards basic and nucleophilic attacks (Heydari et al., 2007).

Native Chemical Ligation

N-Boc-β-mercapto-L-phenylalanine enables native chemical ligation at phenylalanine. This application is significant for peptide synthesis, allowing the creation of complex peptide structures by facilitating the ligation with C-terminal thioesters followed by selective desulfurization. It showcases the method's adaptability for synthesizing peptides with specific sequences and functionalities (Crich & Banerjee, 2007).

Synthesis of β-Peptides

The synthesis of β-peptides using N-Boc-protected amino acids demonstrates the role of N-Boc-3-aminobutene in creating geminally disubstituted β-amino acids. These peptides are significant for developing new materials and drugs due to their unique structural properties and potential for creating novel secondary structures not found in natural peptides (Seebach et al., 1998).

CO2 Utilization in Synthesis

A study on the one-pot synthesis of α-amino acids from CO2 highlights the utility of N-Boc-(+/-)-3-aminobutene in environmental chemistry. It presents a method for converting N-Boc-imines into α-aryl or α-alkenyl glycine derivatives under gaseous CO2, demonstrating the role of N-Boc derivatives in incorporating CO2 into valuable products (Mita et al., 2012).

Photocatalytic Applications

N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC) synthesized via hydrothermal treatment show promising applications in environmental remediation as visible light photocatalysts for air cleaning. The inclusion of N-Boc groups in the synthesis of these materials underscores the importance of N-Boc derivatives in developing photocatalysts with enhanced performance and durability (Dong et al., 2013).

Mechanism of Action

Target of Action

N-Boc-(+/-)-3-aminobutene, also known as Tert-butyl N-but-3-en-2-ylcarbamate, is primarily used as a protective group for amines in the synthesis of peptides and other complex organic molecules . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups during chemical reactions. This is achieved through the formation of tert-butylcarbamates, which are stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The N-Boc protection is chemoselective, meaning it selectively reacts with the amine groups without affecting other functional groups present in the molecule .

Biochemical Pathways

The N-Boc protection and deprotection of amines is a fundamental transformation in organic synthesis, especially in peptide chemistry . The protected amines can undergo various chemical reactions without interference from the amine group. After these reactions, the N-Boc group can be readily removed under a variety of conditions, revealing the original amine group .

Pharmacokinetics

The properties of the compound, such as its stability and reactivity, play a crucial role in its effectiveness as a protective group .

Result of Action

The result of the action of this compound is the successful protection and deprotection of amine groups in complex organic molecules. This allows for the synthesis of peptides and other biomolecules with high precision and efficiency .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents. For example, the efficiency of N-Boc protection has been shown to increase under ultrasound irradiation . Additionally, the choice of catalyst can significantly affect the reaction .

Future Directions

The use of Boc-protected amines continues to play an important role in peptide synthesis and other areas of organic chemistry . Future research may focus on developing more efficient and eco-friendly methods for the protection and deprotection of amines .

properties

IUPAC Name

tert-butyl N-but-3-en-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFRIUDSLUQLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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